Welcome to the BenchChem Online Store!
molecular formula C14H15NO3S B8356819 6-{4-[(1-Methylethyl)sulfonyl]phenyl}-3-pyridinol CAS No. 1032825-22-1

6-{4-[(1-Methylethyl)sulfonyl]phenyl}-3-pyridinol

Cat. No. B8356819
M. Wt: 277.34 g/mol
InChI Key: VEFZIZONFIBIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101634B2

Procedure details

6-{4-[(1-Methylethyl)sulfonyl]phenyl}-3-pyridinol (0.47 g, 29%) was prepared as a tan solid from {4-[(1-methylethyl)sulfonyl]phenyl}boronic acid (1.97 g, 8.62 mmol), 6-bromo-3-pyridinol (1 g, 5.75 mmol), Pd(PPh3)2Cl2 (200 mg, 0.28 mmol), 2M Na2CO3 (5 mL) and DME (5 mL) in a manner similar to Example 21, Step 3. The material was purified by chromatography on a silica gel column eluted with 0 to 5% MeOH/CH2Cl2. 1H NMR (400 MHz, CDCl3): δ 8.36 (d, 1H, J=2.9 Hz), 8.06 (d, 2H, J=8.6 Hz), 7.93 (d, 2H, J=8.6 Hz), 7.68 (d, 1H, J=8.8 Hz), 7.30 (dd, 1H, Ja=8.8 Hz, Jb=2.9 Hz), 3.32-3.16 (m, 1H), 1.30 (d, 6H, J=6.9 Hz); LRMS (ESI), m/z 276 (M−H).
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([S:4]([C:7]1[CH:12]=[CH:11][C:10](B(O)O)=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:3].Br[C:17]1[N:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1.C([O-])([O-])=O.[Na+].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.COCCOC>[CH3:1][CH:2]([S:4]([C:7]1[CH:12]=[CH:11][C:10]([C:17]2[N:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=2)=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:3] |f:2.3.4,^1:32,51|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
CC(C)S(=O)(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
200 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The material was purified by chromatography on a silica gel column
WASH
Type
WASH
Details
eluted with 0 to 5% MeOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
CC(C)S(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.